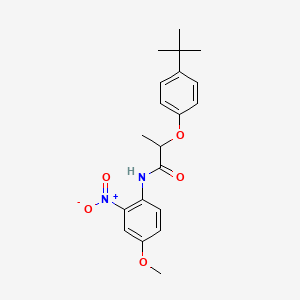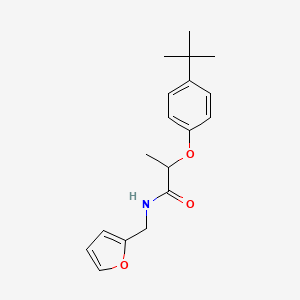![molecular formula C20H28N2O5 B4145355 1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid](/img/structure/B4145355.png)
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid
Overview
Description
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid is a complex organic compound with a unique structure that combines a piperazine ring with a phenoxy group and a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-isopropyl-5-methylphenol with propargyl bromide to form 2-isopropyl-5-methylphenoxypropyne. This intermediate is then reacted with piperazine in the presence of a suitable base to yield the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxy and butynyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: The compound may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid involves its interaction with specific molecular targets. The phenoxy and butynyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain enzymatic activities or receptor functions.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-isopropyl-5-methylphenoxy)-2-butyn-1-yl]pyrrolidinium
- 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine
Uniqueness
Compared to similar compounds, 1-[4-(5-Methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(5-methyl-2-propan-2-ylphenoxy)but-2-ynyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O.C2H2O4/c1-15(2)17-7-6-16(3)14-18(17)21-13-5-4-10-20-11-8-19-9-12-20;3-1(4)2(5)6/h6-7,14-15,19H,8-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBRUAMAEVBRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC#CCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4145285.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4145292.png)

![1-ethyl-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4145308.png)

![N-[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-3-methoxybenzamide](/img/structure/B4145327.png)
![2-[(4-chlorobenzyl)oxy]-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4145334.png)
![3-(3,4-dimethoxyphenyl)-5-[(2-methoxy-5-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4145343.png)
![N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanamine;oxalic acid](/img/structure/B4145348.png)
![N-2-biphenylyl-2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4145349.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B4145361.png)
![N-[1-(1-adamantyl)-2-(2-morpholin-4-ylethylamino)-2-oxoethyl]-4-chlorobenzamide;hydrochloride](/img/structure/B4145362.png)
![2-{[5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4145368.png)
